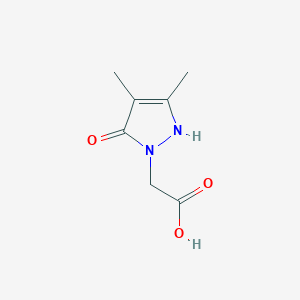

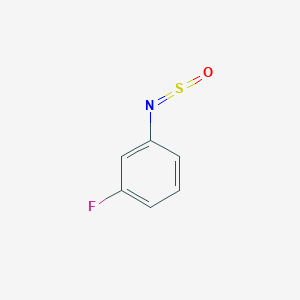

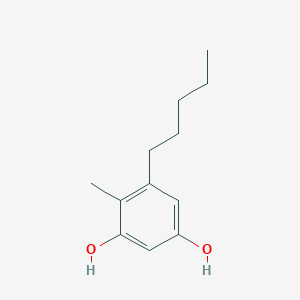

![molecular formula C14H22N2 B3164142 {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine CAS No. 889889-08-1](/img/structure/B3164142.png)

{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine

Overview

Description

“{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine” is a reagent used in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .

Synthesis Analysis

The synthesis of “{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine” involves several steps. For instance, 1-Methylisonipecotamide is dissolved in anhydrous THF, and the resulting mixture is added in portions to a stirred slurry of lithium aluminum hydride in anhydrous THF at 0 ℃ under nitrogen . Another synthesis method involves the use of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane .Molecular Structure Analysis

The molecular formula of “{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine” is C14H22N2 . The molecular weight is 218.33788 .Chemical Reactions Analysis

“{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine” is used as a reagent in the synthesis of novel indole-carboxamides . It plays a significant role in the pharmaceutical industry, being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Scientific Research Applications

Asymmetric Synthesis and Chemical Properties

- The asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine is described. This includes the production of [(2S)-2-methylpiperidin-2-yl]methanamine, showcasing the versatility of this compound in organic synthesis (Froelich et al., 1996).

Pharmaceutical Research

- Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potential as antidepressant drug candidates, highlighting the significance of this chemical structure in drug development (Sniecikowska et al., 2019).

Bone Health and Disease Treatment

- A compound targeting the Wnt beta-catenin cellular messaging system, related to this chemical structure, was identified as a potential treatment for bone disorders. It showed promise in increasing the trabecular bone formation rate in animal models (Pelletier et al., 2009).

Material Science and Chemistry

- The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route was reported. This work contributes to the knowledge base of chemical reactions and properties of related compounds (Shimoga et al., 2018).

Analytical and Structural Chemistry

- Research on the crystal structure of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, provides insights into the molecular geometry and potential applications in material science and chemistry (Girish et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 1-methyl-4-(piperidin-4-yl)-piperazine, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to wear eye protection/face protection, and in case of contact with skin or eyes, wash with plenty of water and seek medical advice .

Mechanism of Action

Target of Action

It’s known that similar compounds with a piperidine nucleus have been found to interact with multiple receptors, contributing to their diverse biological activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to impact a variety of biological pathways, contributing to their diverse biological activities .

Result of Action

Similar compounds have been associated with a range of effects, including elevated blood pressure and heart rate, hyperthermia, decreased synthesis of bile and hydrochloric acid, increased glucose levels, and imbalanced gut bacteria .

properties

IUPAC Name |

[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-2-4-14(5-3-12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSPOWOZORBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

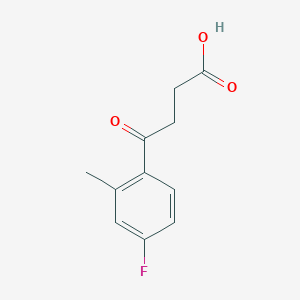

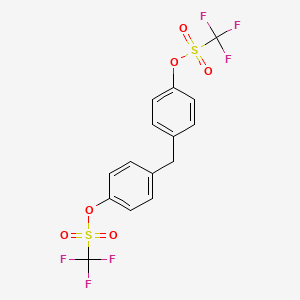

![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)

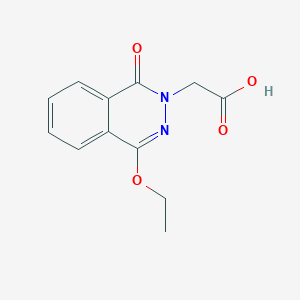

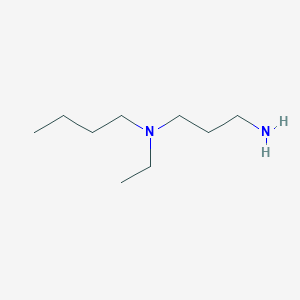

![N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine](/img/structure/B3164097.png)

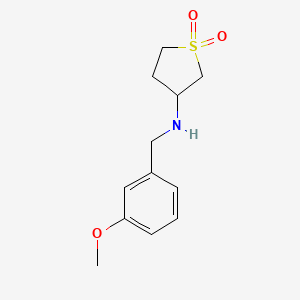

![8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine](/img/structure/B3164152.png)